molecular formula C24H20O5 B2373839 3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one CAS No. 637750-78-8

3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one

Cat. No.: B2373839
CAS No.: 637750-78-8
M. Wt: 388.419
InChI Key: ICEAIJRPAHJMDA-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxyphenoxy and methylphenylmethoxy groups attached to the chromen-4-one core structure

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 2-methylphenol.

    Formation of Intermediates: The starting materials undergo a series of reactions, including etherification and condensation, to form key intermediates.

    Cyclization: The intermediates are then subjected to cyclization reactions under controlled conditions to form the chromen-4-one core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenoxy)-7-[(2-chlorophenyl)methoxy]chromen-4-one: Similar structure with a chlorine atom instead of a methyl group.

    3-(2-Methoxyphenoxy)-7-[(2-fluorophenyl)methoxy]chromen-4-one: Similar structure with a fluorine atom instead of a methyl group.

    3-(2-Methoxyphenoxy)-7-[(2-bromophenyl)methoxy]chromen-4-one: Similar structure with a bromine atom instead of a methyl group.

Uniqueness

3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of methoxy and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-16-7-3-4-8-17(16)14-27-18-11-12-19-22(13-18)28-15-23(24(19)25)29-21-10-6-5-9-20(21)26-2/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEAIJRPAHJMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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